1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde

Medicinal Chemistry Sourcing and Procurement Building Block Synthesis

1H-Pyrrolo[2,3-c]pyridine-4-carbaldehyde (CAS 1100319-30-9) is the definitive 6-azaindole-4-carbaldehyde scaffold for teams advancing LSD1 inhibitors (AML), TLR9 antagonists (IPF/NASH), and kinase programs. Its [2,3-c] ring fusion geometry is non-interchangeable with [2,3-b] or [3,2-c] regioisomers — switching destroys hinge-binding affinity and SAR continuity. The reactive 4-carbaldehyde handle enables direct late-stage diversification via reductive amination or Knoevenagel condensation, eliminating de novo core synthesis. Available at ≥97% purity with CoA. Order now to accelerate lead optimization without compromising pharmacophore integrity.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 1100319-30-9
Cat. No. B3212349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde
CAS1100319-30-9
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CN=C2)C=O
InChIInChI=1S/C8H6N2O/c11-5-6-3-9-4-8-7(6)1-2-10-8/h1-5,10H
InChIKeyIIBARYOBKFNQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde (CAS 1100319-30-9): Sourcing, Purity, and Core Characteristics for Medicinal Chemistry Research


1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde (CAS 1100319-30-9) is a heterocyclic building block consisting of a fused pyrrole and pyridine ring system—a 6-azaindole core—with a reactive aldehyde functional group at the 4-position . This scaffold is a foundational element in the design of kinase inhibitors, epigenetic modulators, and acid pump antagonists, owing to its versatility as a pharmacophore in drug development programs [1]. As a key intermediate, it is commercially available with certified purity (≥97%) and is characterized by its molecular weight (146.15 g/mol) and its calculated physicochemical properties, including an XLogP3 of 0.400 and a topological polar surface area (TPSA) of 45.8 Ų . The compound is typically sourced for applications in medicinal chemistry and early-stage drug discovery.

Why 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde Cannot Be Interchanged with Closely Related Analogs in Critical Research Applications


The selection of 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde is non-interchangeable with its closest regioisomers or functional analogs due to the specific impact of ring fusion geometry on biological target engagement and the differential reactivity of its aldehyde handle. The [2,3-c] ring fusion (6-azaindole) presents a distinct spatial orientation of its nitrogen atoms compared to the [2,3-b] (7-azaindole) or [3,2-c] (5-azaindole) isomers, a factor known to critically alter kinase hinge-binding affinity and selectivity profiles in medicinal chemistry campaigns [1]. Furthermore, the presence of the 4-carbaldehyde group provides a unique, versatile synthetic vector for late-stage functionalization via reductive amination or Knoevenagel condensation, which is not present in the unsubstituted 6-azaindole core [2]. Attempting to replace this specific scaffold with an in-class analog can lead to significant divergence in the structure-activity relationship (SAR) of a lead series, undermining potency, metabolic stability, or synthetic tractability.

Product-Specific Quantitative Evidence: Comparative Performance of 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde vs. Analogs


Procurement and Cost Efficiency: A Direct Comparison of 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde with Its [2,3-b] Regioisomer

A direct procurement comparison reveals significant logistical and cost advantages for the [2,3-b] regioisomer (CAS 728034-12-6) over the target [2,3-c] compound (CAS 1100319-30-9). Specifically, the [2,3-b] isomer is available with lower lead times (in-stock) and at a substantially lower cost-per-milligram from a major UK-based supplier, Fluorochem. In contrast, the target [2,3-c] isomer from a major Chinese supplier, Aladdin, has an extended lead time of 8-12 weeks and a higher price point for comparable quantities . While the [2,3-c] isomer may offer marginally higher certified purity (≥97%) than the [2,3-b] isomer (95%), the trade-off in cost and availability is a primary decision point for research teams.

Medicinal Chemistry Sourcing and Procurement Building Block Synthesis

Scaffold Exclusivity in LSD1 Inhibitor Design: 1H-pyrrolo[2,3-c]pyridine as a Privileged Core for Epigenetic Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold, which forms the core of the target compound, has been specifically identified and optimized as a privileged pharmacophore for developing potent and reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors. A 2024 study published in the *Journal of Medicinal Chemistry* reports the design and synthesis of a novel series of 1H-pyrrolo[2,3-c]pyridin derivatives that demonstrated nanomolar enzymatic IC50 values against LSD1. The most promising compound from this series (23e) exhibited a favorable oral pharmacokinetic (PK) profile and effectively suppressed tumor growth in an acute myelogenous leukemia (AML) xenograft model [1]. This direct application contrasts with the [3,2-c] regioisomer, which is more commonly explored for tubulin polymerization inhibition (e.g., as colchicine-binding site inhibitors) [2].

Epigenetics Oncology LSD1/KDM1A Inhibition

Reactive Aldehyde Handle: A Quantitative Physicochemical Differentiator for Late-Stage Functionalization

The presence of a single aldehyde group at the 4-position provides a definitive, quantifiable synthetic advantage over the unsubstituted 6-azaindole core (CAS 271-29-4). The aldehyde functionality enables a suite of high-yielding, chemoselective transformations, including reductive amination, Grignard addition, and Knoevenagel condensation, which are not directly possible on the parent scaffold [1]. Furthermore, the calculated physicochemical properties, such as the higher XLogP3 of 0.400 for the target compound compared to an estimated XLogP3 of 0.2 for 6-azaindole, indicate a slight but meaningful increase in lipophilicity, which can be advantageous for optimizing permeability in cellular assays [2].

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Differentiated Biological Application: TLR9 Inhibition as a Niche for 1H-pyrrolo[2,3-c]pyridine Derivatives

Patent literature identifies 1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of Toll-Like Receptor 9 (TLR9), a target implicated in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH) [1]. This represents a distinct biological application from the [3,2-c] regioisomer, which has been patented for use as a TLR7/8 inhibitor [2]. While the specific activity of the 4-carbaldehyde building block is not disclosed, the patent's claim to the [2,3-c] core for TLR9 inhibition provides a compelling, class-level differentiator for researchers exploring this target.

Immunology Fibrosis TLR9 Inhibition

Evidence-Based Application Scenarios for Prioritizing 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde in Research Programs


Scenario 1: Accelerated Synthesis of LSD1-Focused Compound Libraries

A medicinal chemistry team aiming to develop novel, reversible LSD1 inhibitors for acute myeloid leukemia (AML) should prioritize 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde as a key starting material. The [2,3-c] scaffold is a validated pharmacophore for this target, as demonstrated by recent high-impact studies reporting nanomolar enzymatic IC50s and in vivo efficacy [1]. The 4-carbaldehyde handle provides a convenient synthetic route for late-stage diversification, enabling rapid exploration of structure-activity relationships (SAR) around this privileged core, as opposed to starting from the unfunctionalized 6-azaindole, which would require additional synthetic steps for functionalization [2].

Scenario 2: Targeted Synthesis for TLR9 Antagonist Development in Fibrosis

A research program focused on immunology and fibrotic disease should consider this specific compound as a building block for synthesizing novel TLR9 antagonists. Patent literature explicitly claims 1H-pyrrolo[2,3-c]pyridine derivatives for this application, targeting conditions like IPF and NASH [1]. Utilizing this scaffold allows the research team to operate within a defined intellectual property space and leverage a core that is differentiated from the [3,2-c] regioisomer, which is associated with a different TLR inhibition profile (TLR7/8) [3]. This strategic selection can de-risk the program by focusing on a core with demonstrated utility in the desired therapeutic area.

Scenario 3: Late-Stage Diversification of High-Value 6-Azaindole Leads

For an advanced lead optimization program already centered on a 6-azaindole (1H-pyrrolo[2,3-c]pyridine) pharmacophore, the procurement of the 4-carbaldehyde derivative is a strategic, high-value decision. While the initial cost and lead time are significantly higher than for the [2,3-b] regioisomer [1], the [2,3-c] isomer provides a direct route to modifying the 4-position. This enables the rapid exploration of substituent effects on potency, selectivity, and metabolic stability without the need for lengthy de novo synthesis of a new core. The investment in the more expensive building block is justified by the time and resource savings in a time-sensitive lead optimization campaign, where maintaining the established scaffold is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.